Bencyclane fumarate

Descripción general

Descripción

El fumarato de bencyclane es un compuesto farmacológico conocido por sus propiedades vasodilatadoras, antiespasmódicas e inhibidoras de la agregación plaquetaria . Se utiliza principalmente para tratar los trastornos de la circulación periférica y tiene varios otros efectos farmacológicos potencialmente útiles . El mecanismo del compuesto puede implicar el bloqueo de los canales de calcio .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de bencyclane implica un proceso de dos pasos. El primer paso es la adición de Grignard de bromuro de bencilmagnesio a la suberona, que produce 1-bencilcicloheptanol . El segundo paso implica una síntesis de éter de Williamson con cloruro de 3-dimetilaminopropilo para completar la síntesis de bencyclane .

Métodos de Producción Industrial

Los métodos de producción industrial para el fumarato de bencyclane suelen implicar las mismas rutas sintéticas pero a mayor escala. El proceso incluye la preparación de intermediarios, seguida de su conversión en el producto final bajo condiciones controladas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

El fumarato de bencyclane experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios productos de oxidación.

Reducción: Se pueden realizar reacciones de reducción para modificar la estructura del compuesto.

Sustitución: El fumarato de bencyclane puede experimentar reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y varios nucleófilos para las reacciones de sustitución .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una variedad de análogos sustituidos .

Aplicaciones Científicas De Investigación

El fumarato de bencyclane tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción del fumarato de bencyclane implica la inhibición de la entrada de iones calcio en las células musculares lisas de las paredes vasculares . Al bloquear los canales de calcio, el compuesto facilita la dilatación de los vasos sanguíneos, aumenta el flujo sanguíneo, reduce la resistencia vascular y mejora el suministro de oxígeno a los tejidos .

Comparación Con Compuestos Similares

El fumarato de bencyclane se puede comparar con otros compuestos vasodilatadores y antiespasmódicos:

Clofenciclan: Al igual que el bencyclane, el clofenciclan se utiliza por sus propiedades vasodilatadoras, pero tiene una estructura química diferente.

Pentoxiverina: Otro compuesto con efectos farmacológicos similares, utilizado principalmente como antitusivo.

El fumarato de bencyclane es único debido a su combinación específica de propiedades vasodilatadoras, antiespasmódicas e inhibidoras de la agregación plaquetaria, lo que lo convierte en un compuesto versátil en aplicaciones tanto de investigación como clínicas .

Actividad Biológica

Bencyclane fumarate, a cycloheptane derivative, is primarily recognized for its vasodilating properties and its role in managing peripheral arterial occlusive diseases. This compound has garnered attention due to its multifaceted biological activities, particularly in the context of oxidative stress and ischemic conditions. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound functions as a calcium channel blocker , which facilitates vasodilation and improves blood flow in peripheral tissues. Its mechanism involves the modulation of intracellular calcium levels, leading to relaxation of vascular smooth muscle. Furthermore, it exhibits antioxidant properties that mitigate oxidative stress, particularly during ischemic events.

Key Biological Activities

- Vasodilation : this compound enhances blood flow by dilating blood vessels, which is crucial in treating conditions like intermittent claudication.

- Antioxidant Effects : The compound reduces lipid peroxidation and enhances the activity of endogenous antioxidants such as glutathione peroxidase and superoxide dismutase.

- Anti-inflammatory Properties : It decreases neutrophil accumulation in tissues affected by ischemia, thereby reducing inflammation and tissue damage.

Case Study: Intestinal Ischemia-Reperfusion Injury

A study investigated the protective effects of this compound on intestinal ischemia-reperfusion injury in Wistar albino rats. The study design included three groups: a sham-operated group, an ischemic control group, and a treatment group receiving this compound prior to induced ischemia.

- Methodology : The rats were pretreated with 5 mg/kg of this compound before inducing ischemia. Various biomarkers were measured post-reperfusion.

- Results :

- Malondialdehyde (MDA) levels (a marker for lipid peroxidation) were significantly lower in the treatment group compared to controls.

- Increased levels of antioxidant enzymes (glutathione peroxidase, catalase) were observed in the bencyclane-treated group.

- Histological analysis revealed reduced mucosal damage in treated animals.

| Group | MDA Levels (µmol/L) | Glutathione Peroxidase Activity (U/mg protein) | Severity of Mucosal Damage |

|---|---|---|---|

| Sham Operated | 0.5 | 12 | Minimal |

| Ischemic Control | 2.5 | 5 | Severe |

| Bencyclane Treated | 1.0 | 10 | Moderate |

This study illustrates the potential of this compound to attenuate oxidative damage and improve tissue integrity during ischemic events .

Pharmacokinetics and Formulation

Research indicates that this compound possesses favorable pharmacokinetic properties. It is rapidly absorbed from the gastrointestinal tract, with approximately 50% bioavailability within 10 minutes post-administration .

Stability and Composition

Innovative formulations have been developed to enhance the stability and reduce gastrointestinal irritation associated with this compound. For instance:

Propiedades

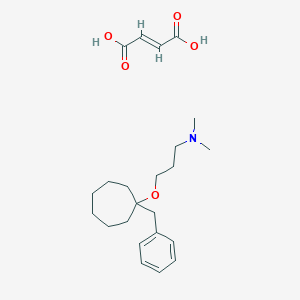

IUPAC Name |

3-(1-benzylcycloheptyl)oxy-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO.C4H4O4/c1-20(2)15-10-16-21-19(13-8-3-4-9-14-19)17-18-11-6-5-7-12-18;5-3(6)1-2-4(7)8/h5-7,11-12H,3-4,8-10,13-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTKNZAMFRGXCG-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14286-84-1 | |

| Record name | 1-Propanamine, N,N-dimethyl-3-[[1-(phenylmethyl)cycloheptyl]oxy]-, (2E)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14286-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bencyclane fumarate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014286841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [3-[(1-benzylcycloheptyl)oxy]propyl]dimethylammonium hydrogen fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENCYCLANE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZN2MG334O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bencyclane Fumarate impact patients with claudication?

A1: Research indicates that this compound, when combined with treadmill exercise, effectively elongated the claudication distance in patients with peripheral occlusive arterial disease []. The study observed an 88% improvement in claudication distance after 12 weeks of treatment with this compound and treadmill exercise compared to other groups. This suggests a potential synergistic effect of the drug and exercise in improving peripheral circulation.

Q2: What are the metabolic pathways of this compound in humans and rats?

A2: Studies show that this compound is metabolized into two primary metabolites in both rats and humans: cis-1-benzyl-1-(3-N,N-dimethylaminopropoxy)-4-hydroxycycloheptane (Metabolite I) and 1-benzyl-1-(3-N,N-dimethylaminopropoxy)-4-oxocycloheptane (Metabolite II) [, ]. Notably, Metabolite I was found to be a major metabolite in humans, constituting 23.5% of the administered dose excreted in urine within 24 hours [, ].

Q3: How stable is this compound under different conditions?

A3: this compound exhibits pH-dependent hydrolysis. Research demonstrates that its degradation follows pseudo-first-order kinetics, with faster hydrolysis observed in acidic conditions []. Inclusion complexes with cyclodextrins, specifically β-CD and γ-CD, significantly improved the stability of this compound in acidic media (pH 1.2) [].

Q4: Are there analytical methods to quantify this compound in biological samples?

A4: Yes, a radioimmunoassay (RIA) has been developed to measure this compound concentrations in human serum []. This method demonstrated high sensitivity, detecting concentrations as low as 1.0 ng/ml. Importantly, the RIA exhibited minimal cross-reactivity with this compound metabolites, ensuring accurate drug quantification []. Additionally, gas chromatography-mass spectrometry (GC-MS) has been used to analyze serum samples from individuals administered this compound, showing a strong correlation with RIA results [].

Q5: What is the impact of this compound on liver function after hypothermic storage?

A5: Research suggests that this compound may offer protective effects against damage caused by hypothermic storage in rat livers []. The study observed that this compound partially prevented the increase in TBARS (a marker of lipid peroxidation) and the decrease in antioxidant enzyme activity in livers subjected to cold storage, indicating a reduction in oxidative stress.

Q6: Can this compound protect against intestinal ischemia-reperfusion injury?

A6: While the research on this topic is ongoing, preliminary findings suggest a potential protective role for this compound against intestinal ischemia-reperfusion injury in rats []. This protective effect is attributed to the drug's ability to modulate oxygen radical formation and subsequent inflammatory responses, key contributors to tissue damage in such conditions [].

Q7: What are the advantages of using cyclodextrin complexes of this compound?

A7: Formulating this compound with cyclodextrins presents several pharmaceutical advantages. These complexes enhance the drug's water solubility, significantly improving its dissolution rate []. Moreover, cyclodextrin complexation effectively masks the bitter taste inherent to this compound, increasing patient acceptability []. This approach highlights the potential of cyclodextrins in optimizing drug formulations for improved therapeutic outcomes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.